4-(Pyridin-4-yl)-1,3,5-triazin-2-amine
Overview
Description
4-(Pyridin-4-yl)-1,3,5-triazin-2-amine is a heterocyclic compound that features a pyridine ring attached to a triazine ring
Mechanism of Action
Target of Action
Similar compounds have shown activity against the vaccinia virus .
Mode of Action
It’s worth noting that related 1,2,4-triazine derivatives have shown significant biological activity, including antiviral properties .
Biochemical Pathways
Related compounds have shown various types of biological activity, including antifungal, sedative-hypnotic, anti-inflammatory, and anti-proliferative effects .
Result of Action
Related compounds have shown promising characteristics, particularly in comparison to the antiviral drug cidofovir .
Action Environment
It’s worth noting that the arrangement of similar compounds within a layered structure of zirconium 4-sulfophenylphosphonate has been studied .
Biochemical Analysis
Biochemical Properties
It is known that pyridine derivatives bearing either formyl or amino group undergo Schiff base condensation reaction with appropriate substrate and under optimum conditions resulting in Schiff base as product which behave as a flexible and multidentate bioactive ligand . These Schiff bases are of great interest in medicinal chemistry as they can exhibit physiological effects similar to pyridoxal-amino acid systems which are considered to be very important in numerous metabolic reactions .
Cellular Effects
It is known that pyridine derivatives can exhibit a range of bioactivities including antibacterial, antiviral, antitubercular, antifungal, antioxidant, anticonvulsants, antidepressant, anti-inflammatory, antihypertensive, anticancer activity etc . These activities suggest that 2-amino-4-(4-pyridinyl)-1,3,5-triazine may have significant effects on various types of cells and cellular processes.
Molecular Mechanism
It is known that pyridine derivatives can show very strong binding abilities towards various cations and anions with unique photophysical properties . This suggests that 2-amino-4-(4-pyridinyl)-1,3,5-triazine may interact with biomolecules in a similar manner, potentially influencing enzyme activity, gene expression, and other molecular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyridin-4-yl)-1,3,5-triazin-2-amine typically involves the reaction of pyridine derivatives with triazine precursors. One common method involves the cyclization of 4-aminopyridine with cyanuric chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like acetonitrile at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
4-(Pyridin-4-yl)-1,3,5-triazin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Photocatalytic Reactions: It can undergo photocatalytic reactions in the presence of suitable catalysts and light sources.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like hydrogen peroxide, and photocatalysts such as iridium complexes. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include substituted triazines, oxidized derivatives, and various pyridine-triazine conjugates .
Scientific Research Applications
4-(Pyridin-4-yl)-1,3,5-triazin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and coordination complexes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of advanced materials, including polymers and metal-organic frameworks
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
4-Aminopyridine: A precursor in the synthesis of 4-(Pyridin-4-yl)-1,3,5-triazin-2-amine.
Tris(pyridin-4-yl)amine: A compound with three pyridine rings attached to an amine group.
N-(Pyridin-4-yl)pyridin-4-amine: A related compound with two pyridine rings connected by an amine group
Uniqueness
This compound is unique due to its combination of a pyridine and triazine ring, which imparts distinct chemical and physical properties. This structural uniqueness allows it to participate in a variety of chemical reactions and makes it a versatile compound in research and industrial applications .
Properties
IUPAC Name |
4-pyridin-4-yl-1,3,5-triazin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N5/c9-8-12-5-11-7(13-8)6-1-3-10-4-2-6/h1-5H,(H2,9,11,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDOWEJICGSZQCA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NC(=NC=N2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70566385 | |
Record name | 4-(Pyridin-4-yl)-1,3,5-triazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70566385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143261-63-6 | |
Record name | 4-(Pyridin-4-yl)-1,3,5-triazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70566385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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